molecular formula C16H12ClN3O2 B6517741 N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide CAS No. 931321-57-2

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6517741
CAS No.: 931321-57-2
M. Wt: 313.74 g/mol
InChI Key: JXCHFYQVZGICIT-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 2-chlorobenzyl hydrazide with phenyl isocyanate can lead to the formation of the desired oxadiazole compound under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to amines or alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-thiadiazole-2-carboxamide: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-triazole-2-carboxamide: Contains an additional nitrogen atom in the ring.

Uniqueness

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)10-18-14(21)16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCHFYQVZGICIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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